1-Ethylpyrrolidin-3-amine

Physicochemical Characterization Process Chemistry Purification

1-Ethylpyrrolidin-3-amine (CAS 7791-89-1), also known as N-ethyl-3-pyrrolidinamine, is a substituted pyrrolidine bearing an ethyl group at the N1-position and a primary amine at the C3-position. It belongs to the class of N-alkylpyrrolidines, a family of saturated five-membered nitrogen heterocycles widely employed as versatile building blocks in medicinal chemistry and organic synthesis.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 7791-89-1
Cat. No. B1314340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylpyrrolidin-3-amine
CAS7791-89-1
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCN1CCC(C1)N
InChIInChI=1S/C6H14N2/c1-2-8-4-3-6(7)5-8/h6H,2-5,7H2,1H3
InChIKeyGOLVGZOPWLLUSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylpyrrolidin-3-amine (CAS 7791-89-1): Chemical Profile and Procurement Context


1-Ethylpyrrolidin-3-amine (CAS 7791-89-1), also known as N-ethyl-3-pyrrolidinamine, is a substituted pyrrolidine bearing an ethyl group at the N1-position and a primary amine at the C3-position. It belongs to the class of N-alkylpyrrolidines, a family of saturated five-membered nitrogen heterocycles widely employed as versatile building blocks in medicinal chemistry and organic synthesis [1]. The compound is a colorless to light yellow liquid with a molecular formula of C6H14N2 and a molecular weight of 114.19 g/mol [2]. Its structural features—specifically the combination of a secondary amine within the ring and an exocyclic primary amine—confer distinct reactivity and physicochemical properties that differentiate it from other pyrrolidine-based intermediates .

Why 1-Ethylpyrrolidin-3-amine Cannot Be Replaced by Generic Pyrrolidine Derivatives


The pyrrolidine scaffold is ubiquitous in drug discovery, but subtle variations in N-alkyl substitution and ring functionalization profoundly alter physicochemical, pharmacokinetic, and reactivity profiles. 1-Ethylpyrrolidin-3-amine possesses a specific substitution pattern—an N-ethyl group combined with a free 3-amino moiety—that imparts a unique balance of lipophilicity (LogP ~0.68) and hydrogen-bonding capacity (HBD = 1, HBA = 2) [1]. This profile contrasts sharply with unsubstituted pyrrolidine (LogP ~0.09, HBD = 1, HBA = 1) [2] and with N-ethylpyrrolidine lacking the 3-amino group (LogP ~1.5, HBD = 0, HBA = 1) . Such differences directly impact solubility, membrane permeability, and synthetic utility; therefore, substituting 1-ethylpyrrolidin-3-amine with a close analog without compensating adjustments to the synthetic route or formulation can compromise reaction outcomes, lead to off-target biological effects, or necessitate costly re-optimization of downstream processes.

1-Ethylpyrrolidin-3-amine: Quantitative Comparative Evidence for Informed Procurement


Boiling Point Differentiation: 1-Ethylpyrrolidin-3-amine vs. 1-Methylpyrrolidin-3-amine

The boiling point of 1-ethylpyrrolidin-3-amine (134.5±8.0 °C at 760 mmHg ) is approximately 25 °C higher than that of its methyl analog, 1-methylpyrrolidin-3-amine (109.6±8.0 °C at 760 mmHg ). This difference arises from the increased molecular weight and enhanced van der Waals interactions conferred by the ethyl substituent. Consequently, 1-ethylpyrrolidin-3-amine offers a broader liquid handling range and may be less prone to evaporative losses during ambient-temperature operations.

Physicochemical Characterization Process Chemistry Purification

Lipophilicity Modulation: LogP Comparison with 3-Aminopyrrolidine

The N-ethyl substitution in 1-ethylpyrrolidin-3-amine elevates the calculated octanol-water partition coefficient (LogP) to 0.6775 [1], compared to approximately -0.68 for the unsubstituted 3-aminopyrrolidine [2]. This increase of over 1.3 LogP units reflects significantly enhanced lipophilicity, which can improve membrane permeability and CNS penetration potential in derived bioactive molecules.

Medicinal Chemistry ADME Drug Design

Basicity and Salt Formation: pKa Contrast with N-Ethylpyrrolidine

The presence of the primary amine at the 3-position imparts a significantly higher basicity to 1-ethylpyrrolidin-3-amine (predicted pKa = 10.59 ± 0.10 ) compared to N-ethylpyrrolidine, which lacks the exocyclic amine (conjugate acid pKa ≈ 10.2, but with only one basic center [1]). The dual basic sites in 1-ethylpyrrolidin-3-amine enable selective protonation and salt formation strategies (e.g., dihydrochloride salts) that enhance aqueous solubility and crystallinity without compromising the integrity of the pyrrolidine ring.

Salt Selection Formulation Reactivity

Safety Profile: GHS Classification Relative to Pyrrolidine

1-Ethylpyrrolidin-3-amine carries a GHS classification of Acute Toxicity Category 4 (Oral) and Skin Corrosion Sub-category 1B [1]. In contrast, unsubstituted pyrrolidine is classified as Flammable Liquid Category 2, Acute Toxicity Category 4 (Oral, Dermal, Inhalation), and Skin Corrosion Category 1B . The N-ethyl-3-amino substitution eliminates the extreme flammability hazard (flash point of 1-ethylpyrrolidin-3-amine is 36.2±13.6 °C vs. 3 °C for pyrrolidine ), reducing storage and handling restrictions under many institutional safety protocols.

EHS Compliance Laboratory Safety Risk Assessment

Chiral Purity and Enantiomeric Options: Advantage over Achiral 3-Aminopyrrolidine

1-Ethylpyrrolidin-3-amine possesses a stereogenic center at C3, enabling procurement as a racemate or as individual enantiomers ((R)- and (S)-configurations) with high enantiomeric excess . This contrasts with achiral 3-aminopyrrolidine, which cannot be resolved into enantiomers and thus cannot impart stereochemical control in downstream reactions. The availability of both enantiomers allows medicinal chemists to explore stereospecific binding interactions, a critical factor in lead optimization for chiral biological targets .

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Procurement-Driven Application Scenarios for 1-Ethylpyrrolidin-3-amine


Synthesis of CNS-Penetrant Drug Candidates

Medicinal chemistry programs targeting central nervous system (CNS) disorders often require building blocks with moderate lipophilicity (LogP 0.5–2.0) to balance blood-brain barrier permeability and aqueous solubility. With a LogP of 0.6775 [1], 1-ethylpyrrolidin-3-amine lies within this optimal range, making it a preferred intermediate over more polar analogs (e.g., 3-aminopyrrolidine, LogP -0.68) for constructing lead compounds intended for oral bioavailability and CNS activity [2].

Preparation of Crystalline Salt Forms for Solid-Phase Synthesis

The compound's dual basic sites (pKa 10.59) [1] facilitate the formation of stable dihydrochloride salts, which exhibit improved crystallinity and handling properties compared to the free base. These salts are particularly advantageous in automated parallel synthesis and solid-phase peptide synthesis, where precise stoichiometry and low hygroscopicity are critical. Procurement of the dihydrochloride form (CAS 1337882-63-9) is recommended for such applications [2].

Asymmetric Synthesis and Chiral Pool Expansion

The availability of both (R)- and (S)-enantiomers of 1-ethylpyrrolidin-3-amine [1] enables their use as chiral auxiliaries or as precursors to enantiopure organocatalysts. Researchers investigating stereoselective transformations, such as Michael additions or aldol reactions, should procure the specific enantiomer required to maximize enantioselectivity and avoid racemization issues inherent to achiral pyrrolidine derivatives [2].

Process Chemistry Workflows with Reduced Flammability Constraints

In kilo-lab and pilot-plant settings, the higher flash point (36.2 °C) [1] and absence of a Flammable Liquid GHS classification for 1-ethylpyrrolidin-3-amine reduce the engineering and safety overhead associated with handling volatile amines. This makes the compound a practical alternative to pyrrolidine (flash point 3 °C) [2] for scale-up reactions where thermal stability and vapor control are paramount.

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